6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclization reactions. One common method is the cyclocondensation of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This reaction can be carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques using trifluoroacetic anhydride (TFAA) or trifluoroacetamide as reagents . These methods ensure the efficient production of the compound in larger quantities, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common and can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. As a structural analog of purine bases, it can interact with various enzymes and receptors in biological systems . For instance, it may act as an agonist or inhibitor, modulating the activity of target proteins and influencing cellular processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different functional groups.
Imidazo[4,5-b]pyridine: A related compound that can be formed through the recyclization of imidazo[1,5-a]pyrimidine derivatives.
Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with different biological activities.
Uniqueness: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Properties
Molecular Formula |
C8H4F3N3O2 |
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Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-2-5-12-1-4(6(15)16)3-14(5)7/h1-3H,(H,15,16) |
InChI Key |
LNIKDAJBRNYTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2C(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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